Phencyclone

説明

Historical Context of Cyclopentadienones and Their Reactivity in Organic Synthesis

Cyclopentadienones represent a class of cyclic dienones characterized by a five-membered ring containing two double bonds and a ketone functional group. Historically, the parent cyclopentadienone itself proved to be highly reactive and unstable, readily undergoing dimerization. However, the introduction of substituents, particularly aryl groups, significantly enhances their stability, rendering them isolable and manageable for synthetic applications wikipedia.org.

The inherent electronic structure of cyclopentadienones positions them as potent dienes, making them exceptionally useful participants in Diels-Alder ([4+2]) cycloaddition reactions nih.gov. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, was elucidated by Otto Diels and Kurt Alder in 1928, revolutionizing the ability of chemists to construct cyclic systems nih.gov. Cyclopentadienones, due to their high reactivity, are often categorized alongside other highly reactive dienes as "click" reagents, facilitating efficient bond formation under mild conditions nih.gov.

Discovery and Early Research on Phencyclone (Tetraphenylcyclopentadienone)

Tetraphenylcyclopentadienone (B147504) (TPCPD), with the chemical formula C₂₉H₂₀O, emerged as a more stable and synthetically tractable derivative of the cyclopentadienone family. It is typically observed as a dark purple to black crystalline solid, soluble in common organic solvents wikipedia.orgchemicalbook.comfishersci.cacymitquimica.com. The enhanced stability of TPCPD compared to its unsubstituted counterpart is attributed to the steric repulsion between the four phenyl groups, which forces them out of the planar configuration of the central five-membered ring, thereby preventing facile dimerization wikipedia.org.

The synthesis of TPCPD has been well-established through several routes. A common and historically significant method involves the double aldol (B89426) condensation of benzil (B1666583) and dibenzyl ketone in the presence of a basic catalyst, such as potassium hydroxide (B78521) in ethanol (B145695) wikipedia.orgchemicalbook.comorgsyn.orgchemicalbook.commsu.edu. Other reported synthetic pathways include reactions involving phenylmagnesium bromide with benzaldiphenylmaleide or multistep transformations starting from desoxybenzoin orgsyn.orgchemicalbook.com. Early research, notably by Dilthey and colleagues, recognized TPCPD's utility in diene synthesis, laying the groundwork for its widespread adoption in organic chemistry cdnsciencepub.comacs.orgacs.orgcdnsciencepub.com.

Significance of this compound as a Reactive Diene in [4+2] Cycloaddition Reactions

The primary significance of tetraphenylcyclopentadienone in organic synthesis lies in its exceptional performance as a diene in Diels-Alder reactions wikipedia.orgnih.govcdnsciencepub.comacs.orgmdpi.comresearchgate.netniscpr.res.inwikipedia.org. Its electron-rich nature and the presence of conjugated double bonds make it highly receptive to a wide array of dienophiles. A notable characteristic of many Diels-Alder reactions involving TPCPD is the subsequent extrusion of carbon monoxide (CO) from the initial cycloadduct, leading to the formation of highly aromatic, stable products wikipedia.orgcdnsciencepub.commdpi.comresearchgate.netniscpr.res.inumkc.edu.

Key Diels-Alder Reactions of Tetraphenylcyclopentadienone:

| Dienophile | Product | Notes | Citation(s) |

| Benzyne | 1,2,3,4-Tetraphenylnaphthalene | CO extrusion | wikipedia.orgmdpi.comwikipedia.org |

| Diphenylacetylene (B1204595) | Hexaphenylbenzene | CO extrusion | wikipedia.orgmdpi.comwikipedia.org |

| Dimethyl acetylene (B1199291) dicarboxylate | Dimethyl tetraphenylphthalate | CO extrusion | mdpi.comumkc.edu |

| Maleic anhydride (B1165640) | Tetraphenylphthalic anhydride | CO extrusion | cdnsciencepub.comacs.orgcdnsciencepub.com |

| Allenic esters (e.g., ethyl penta-2,3-dienoate) | Substituted benzoates or bicyclic adducts | Decarbonylation, regioselectivity issues | niscpr.res.in |

These reactions are pivotal for constructing polycyclic aromatic hydrocarbons (PAHs) and other complex aromatic frameworks wikipedia.orgmdpi.comwikipedia.org. For instance, the reaction with diphenylacetylene provides a direct route to hexaphenylbenzene, a molecule that serves as a precursor to graphene-like structures such as coronene (B32277) wikipedia.orgwikipedia.org. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the nature of the dienophile and the steric bulk of the substituents on TPCPD niscpr.res.inbrainly.com.

Overview of this compound's Role in Modern Synthetic Methodologies

Beyond its direct application in Diels-Alder reactions, tetraphenylcyclopentadienone serves as a versatile building block in contemporary organic and organometallic chemistry wikipedia.orgchemicalbook.comfishersci.camyfisherstore.com. Its facile synthesis and robust reactivity profile make it an attractive starting material for synthesizing a diverse range of compounds.

TPCPD is a precursor to important organometallic complexes. Notably, it is a key component in the synthesis of the Shvo catalyst, a well-known catalyst for hydrogenation reactions wikipedia.orgwikipedia.org. Furthermore, (cyclopentadienone)iron tricarbonyl complexes, derived from various cyclopentadienones, have found extensive applications in catalysis, including hydrogenation, transfer hydrogenation, and carbon-nitrogen bond formation reactions like reductive amination rsc.orgnih.govrsc.orgresearchgate.net.

In materials science, TPCPD derivatives are explored for their optical and electrical properties, showing potential utility in organic electronics, such as organic light-emitting diodes (OLEDs) ontosight.ai. Its ability to form highly conjugated systems also makes it relevant in the design of novel polymers and advanced materials ontosight.airesearchgate.net.

Synthesis and Properties of Tetraphenylcyclopentadienone:

| Property/Method | Details | Citation(s) |

| Synthesis Method | Double aldol condensation of benzil and dibenzyl ketone with a basic catalyst (e.g., KOH in ethanol) | wikipedia.orgchemicalbook.comorgsyn.orgchemicalbook.commsu.edu |

| Appearance | Dark purple to black crystalline solid | wikipedia.orgchemicalbook.comfishersci.cacymitquimica.com |

| Molar Mass | 384.478 g/mol | wikipedia.orgfishersci.cacymitquimica.com |

| Melting Point | 219-220 °C | wikipedia.orgorgsyn.orgchemicalbook.commsu.edu |

| Solubility | Soluble in organic solvents (e.g., benzene) | wikipedia.orgchemicalbook.comfishersci.cacymitquimica.commyfisherstore.com |

| Stability | Isolable at room temperature (unlike parent cyclopentadienone) | wikipedia.org |

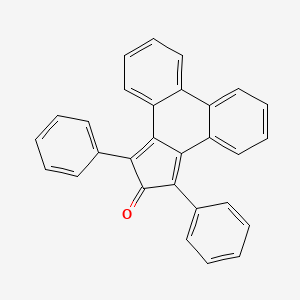

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-diphenylcyclopenta[l]phenanthren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSDGJFEKUKHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205165 | |

| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-91-3 | |

| Record name | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phencyclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5660-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5660-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENCYCLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCN3BF3DH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phencyclone

Classic Synthetic Routes to Phencyclone

The foundational synthesis of this compound relies on the base-promoted condensation of 1,3-diphenylacetone (B89425) with 9,10-phenanthraquinone. This reaction has been refined over time to improve yield, purity, and reproducibility.

Base-Promoted Condensation of 1,3-Diphenylacetone and 9,10-Phenanthraquinone

This method involves the reaction between a ketone, 1,3-diphenylacetone, and a quinone, 9,10-phenanthraquinone, in the presence of a base catalyst. The outcome of this condensation is highly dependent on several reaction parameters, including temperature, solvent, base addition method, and the stoichiometry of the reactants.

A key advancement in the synthesis of this compound has been the identification of reaction temperature as the critical variable influencing product selectivity ilacadofsci.com. Performing the condensation at room temperature using solid potassium hydroxide (B78521) as the base in ethanol (B145695) as the solvent, with approximately equimolar quantities of the ketone and quinone, has been found to yield high-purity this compound in moderate yields ilacadofsci.com. This optimized procedure is noted for its ease of execution and reproducibility, avoiding the stringent temperature control and slow addition of alcoholic base solutions that were characteristic of earlier methods ilacadofsci.com.

In contrast, carrying out the reaction under refluxing ethanol conditions, coupled with a 2:1 molar ratio of quinone to ketone and the dropwise addition of ethanolic potassium hydroxide , favors the formation of dihydrothis compound ilacadofsci.com. The optimized procedure for this compound synthesis, as detailed in one study, involves combining 1,3-diphenylacetone (0.584 g, 2.78 mmol) and 9,10-phenanthrenequinone (0.532 g, 2.58 mmol) in 25 mL of 95% ethanol, followed by the addition of solid potassium hydroxide pellets (1.0 g, 17.8 mmol). Stirring at room temperature for approximately 30 minutes results in the formation of a dark precipitate, which upon isolation and drying, yields this compound ilacadofsci.com. This method reported an average yield of 73%, with individual preparations ranging from 68% to 81% ilacadofsci.com.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Stoichiometry | Reaction Time | Yield | Reference |

| 1,3-Diphenylacetone | 9,10-Phenanthrenequinone | Solid KOH | Ethanol | Room Temperature | Equimolar | ~30 min | 73% | ilacadofsci.com |

| (0.584 g, 2.78 mmol) | (0.532 g, 2.58 mmol) | (1.0 g, 17.8 mmol) |

The molar ratio of the starting materials significantly dictates the selectivity between this compound and dihydrothis compound. When approximately equimolar quantities of 1,3-diphenylacetone and 9,10-phenanthraquinone are used under room temperature conditions with solid potassium hydroxide in ethanol, this compound is the predominant product ilacadofsci.com. Conversely, employing a 2:1 molar ratio of 9,10-phenanthrenequinone to 1,3-diphenylacetone in refluxing ethanol, with the slow addition of ethanolic potassium hydroxide, leads to the preferential formation of dihydrothis compound ilacadofsci.com.

Variations and Improvements on Established Procedures

While the base-promoted condensation remains the core methodology, variations in solvent choice and refinements in procedure have been explored. Solvents such as benzene (B151609) mdpi.comcore.ac.uk and toluene (B28343) mdpi.comcore.ac.ukresearchgate.netmdpi.com have been used in place of ethanol, with toluene often being preferred for its efficacy in facilitating the reaction, particularly in Diels-Alder cycloadditions where this compound is employed as a diene mdpi.comcore.ac.ukmdpi.com. For instance, the reaction of this compound with maleic anhydride (B1165640) in toluene is typically complete within 20–30 minutes, signaled by the disappearance of this compound's characteristic dark green color mdpi.comcore.ac.ukmdpi.com. Previous synthetic routes were sometimes associated with experimental difficulties and inconsistent yields ilacadofsci.com, underscoring the value of the refined room-temperature, solid-base procedure ilacadofsci.com.

Modern Approaches and Advancements in this compound Synthesis

Catalytic Methods for Enhanced Yield and Purity

The literature reviewed primarily focuses on the base-promoted condensation as the established method for synthesizing this compound. Specific details regarding modern catalytic methodologies aimed at enhancing the yield and purity of this compound itself from its precursors, 1,3-diphenylacetone and 9,10-phenanthraquinone, are not extensively detailed in the provided search results. The advancements predominantly lie in the application of this compound as a reactive diene in various Diels-Alder cycloaddition reactions with a wide array of dienophiles, often under thermal conditions ilacadofsci.commpg.demdpi.comcore.ac.ukresearchgate.netmdpi.comsci-hub.sewhiterose.ac.ukresearchgate.nettandfonline.comresearchgate.net.

Compound List:

this compound

1,3-Diphenylacetone

9,10-Phenanthraquinone

Dihydrothis compound

Potassium hydroxide (KOH)

Maleic anhydride

Norbornadiene

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound (tetraphenylcyclopentadienone) typically involves a base-catalyzed double aldol (B89426) condensation between benzil (B1666583) and dibenzyl ketone. While effective, these conventional methods often require substantial volumes of organic solvents, such as ethanol, and can generate considerable waste streams sapub.orgegrassbcollege.ac.in123helpme.com. In response to the growing imperative for sustainable chemical practices, researchers have explored and implemented various green chemistry principles to optimize this compound synthesis.

Key green chemistry strategies applied to this compound synthesis include:

Solvent Reduction and Safer Solvents: Efforts have been made to minimize solvent usage or employ more environmentally benign solvents. For instance, a room-temperature, solventless approach for related Diels-Alder reactions involving this compound has been demonstrated, aligning with the principle of waste prevention and energy efficiency researchgate.net. Another study utilized n-butanol, a biodegradable solvent, for a Diels-Alder reaction involving a this compound derivative, achieving a high yield of 88% sapub.org.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reaction rates, reduce reaction times, and potentially lower energy consumption. This technique, often combined with other green methods like phase transfer catalysis or the use of specific catalysts, has been shown to improve the efficiency of tetracyclone synthesis sapub.orgtandfonline.com.

Catalysis: The use of greener catalysts, such as anthranilic acid, has been investigated for the synthesis of this compound. This approach, when coupled with microwave activation and solid-liquid phase transfer catalysis, resulted in an 82% yield with a significantly reduced waste stream sapub.org. Sodium ethoxide has also been utilized as a catalyst in the efficient synthesis of this compound derivatives digitellinc.com.

Green Synthesis Methodologies for this compound

| Method/Principle | Description | Catalyst/Conditions | Yield | Key Green Aspects | Source(s) |

| Solventless Diels-Alder | Room temperature, solventless reaction for Diels-Alder adducts of this compound. | Not specified | N/A | Waste prevention, energy efficiency. | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation for faster reactions and improved energy efficiency. | Phase transfer catalysis, anthranilic acid | 82% | Energy efficiency, reduced reaction time, minimal waste stream. | sapub.orgtandfonline.com |

| Biodegradable Solvent Use | Diels-Alder reaction using n-butanol as a solvent. | 120°C, 1.5 h | 88% | Use of biodegradable and safer solvents. | sapub.org |

| Solid-Liquid Phase Transfer Catalysis | Combined with microwave activation and anthranilic acid catalysis for tetracyclone synthesis. | Anthranilic acid, KOH, microwave, PEG400 (solvent/medium) | 82% | Reduced solvent usage, greener catalyst, energy efficiency. | sapub.org |

| Green Synthesis of Analogues | Two-step synthesis of N-phenylmaleimides followed by Diels-Alder reaction with 2,5-dimethylfuran (B142691). | Not specified | N/A | Atom economy, use of safer chemicals, waste reduction, energy efficiency. | tandfonline.com |

Synthesis of this compound Analogues for Specific Research Applications

This compound serves as a versatile precursor for synthesizing a wide array of analogues and derivatives, each tailored for specific research objectives. These modifications allow for the exploration of structure-activity relationships, the development of novel materials, and the investigation of complex chemical phenomena.

Key research applications for this compound analogues include:

Nuclear Magnetic Resonance (NMR) Studies: this compound analogues, particularly those with halogen substituents like 3,6-dibromothis compound, are synthesized as dienes for Diels-Alder reactions. The resulting highly hindered adducts are invaluable for studying complex NMR phenomena, such as hindered rotation and magnetic anisotropy. Researchers utilize advanced NMR techniques, including one- and two-dimensional ¹H and ¹³C NMR, and sometimes ¹⁹F NMR, to elucidate the structural and dynamic properties of these adducts researchgate.netnyu.edusemanticscholar.org. Various N-aryl maleimides are commonly used as dienophiles in these studies researchgate.netsapub.orgnyu.edu.

Materials Science and Organic Electronics: Derivatives of tetraphenylcyclopentadienone (B147504) are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs), owing to their favorable optical and electrical properties ontosight.ai. Symmetrical functionalization of this compound derivatives has led to the creation of dendritic polymers with high luminous efficiency and thermal stability, which are promising for advanced material applications digitellinc.com. Furthermore, hypercrosslinked microporous polymers derived from this compound have been synthesized and modified for applications in selective adsorption, notably for CO₂ capture, demonstrating tunable surface affinities and high surface areas researchgate.net.

Medicinal Chemistry and Pharmacological Probes: The cyclopentadienone scaffold, including derivatives of this compound, can be found in bioactive compounds, suggesting potential in drug discovery ontosight.ai. For instance, a cantharidine-like pharmacological probe was synthesized using a Diels-Alder reaction of tetracyclone with N-phenylmaleimide. This probe was designed for topical application in therapeutic contexts, such as treating colon cancer or parasitic trypanosomiasis, with a strong emphasis on implementing green chemistry practices during its synthesis sapub.org.

Organometallic Chemistry: Tetraphenylcyclopentadienone and its derivatives are recognized as important ligands in organometallic chemistry. Notably, the Shvo catalyst, a well-known hydrogenation catalyst, is derived from tetraphenylcyclopentadienone wikipedia.org.

Synthesis of this compound Analogues and Their Research Applications

| Analogue/Derivative | Research Application | Specific Study/Property Investigated | Key Techniques | Source(s) |

| 3,6-Dibromothis compound | NMR Studies | Hindered rotations and magnetic anisotropy in Diels-Alder adducts. | ¹H, ¹³C, ¹⁹F NMR (1D & 2D) | researchgate.netnyu.edusemanticscholar.org |

| N-Aryl Maleimides (e.g., N-(2,6-dimethylphenyl)maleimide) | NMR Studies | Hindered rotations and magnetic anisotropy in Diels-Alder adducts. | ¹H, ¹³C NMR (1D & 2D) | researchgate.netnyu.edu |

| N-(4-dimethylamino-3,5-dinitrophenyl)maleimide (Tuppys maleimide) | NMR Studies | Characterization of Diels-Alder adducts. | ¹H, ¹³C NMR (1D & 2D) | researchgate.net |

| 2,5-diaryl-3,4-diphenylcyclopentadienones | Materials Science / Organic Electronics | Precursors to dendritic polymers with high luminous efficiency and thermal stability for OLED applications. | Spectroscopic techniques (e.g., NMR, IR) | digitellinc.com |

| Tetraphenylcyclopentadienone-based Hypercrosslinked Polymers (e.g., PCP-1, PCP-2) | Materials Science / CO₂ Adsorption | Synthesis of microporous polymers with high surface area for CO₂ capture. | BET surface area analysis, NMR, FTIR | researchgate.net |

| Amine-modified Polymers (e.g., PCP-1A, PCP-2A) | Materials Science / CO₂ Adsorption | Grafting amine groups to enhance CO₂ uptake and selectivity; investigation of adsorption isotherms, kinetics, and thermodynamics. | BET surface area analysis, NMR, FTIR, TGA | researchgate.net |

| Cantharidine-like probe | Medicinal Chemistry / Pharmacological Research | Synthesis of a lipophilic probe for topical application in cancer treatment or parasitic trypanosomiasis, with emphasis on green chemistry practices. | Diels-Alder reaction, green chemistry implementation | sapub.org |

| Shvo Catalyst | Organometallic Chemistry / Catalysis | Use as a hydrogenation catalyst. | N/A | wikipedia.org |

Compound Name Index

Benzil

Dibenzyl ketone

Ethanol

N-phenylmaleimide

N-aryl maleimides

N-(4-chlorophenyl)maleimide

N-(2,6-dimethylphenyl)maleimide

N-(2,6-diethylphenyl)maleimide

N-(2,6-diisopropylphenyl)maleimide

N-pentafluorophenyl maleimide (B117702)

N-naphthylmaleimide

N-(4-dimethylamino-3,5-dinitrophenyl)maleimide (Tuppys maleimide)

2,5-dimethylfuran

3,6-dibromothis compound

Tetraphenylcyclopentadienone (this compound, Tetracyclone)

Benzonitrile

Benzyne

1,3-diphenylacetone

Phenanthrenequinone

Dihydrothis compound

2,5-diaryl-3,4-diphenylcyclopentadienone

tert-butyl acrylate (B77674)

Cantharidine

Trypanosomiasis

Shvo catalyst

Reactivity and Reaction Mechanisms of Phencyclone

Thermal Decomposition Pathways of Phencyclone Adducts

Retro Diels-Alder Reactions and Cheletropic Extrusion of Carbon Monoxide

A notable characteristic of many this compound-derived Diels-Alder adducts is their propensity to undergo thermal decomposition, often involving the extrusion of carbon monoxide (CO) and a retro Diels-Alder reaction mdpi.comcore.ac.ukresearchgate.netlookchemmall.comresearchgate.net. This process is a powerful method for generating aromatic systems.

One of the well-documented examples involves the reaction of this compound with norbornadiene. The resulting cycloadduct, a bicyclo[2.2.1]heptene derivative, upon heating, undergoes a thermal decomposition sequence. This sequence includes a retro Diels-Alder reaction, releasing cyclopentadiene (B3395910), and a consecutive cheletropic extrusion of carbon monoxide. This transformation ultimately yields 1,4-diphenyltriphenylene mdpi.comresearchgate.netresearchgate.net. The cyclopentadiene released can be trapped with dienophiles like maleic anhydride (B1165640) to form further cycloadducts mdpi.com.

Furthermore, this compound itself can participate in oxidative degradation pathways. Under autoxidation conditions in the presence of atmospheric oxygen, this compound can transform into 9,10-dibenzoylphenanthrene. This reaction is proposed to proceed via a mechanism involving the initial 1,4-addition of oxygen to the diene system, forming an endoperoxide intermediate. This intermediate then undergoes a cheletropic extrusion of carbon monoxide, leading to the observed product lookchemmall.com.

The thermal stability and decomposition pathways of these adducts are often influenced by the nature of the dienophile and the resulting strain within the cycloadduct structure. Computational studies suggest that the development of an aromatic π-system can contribute to lower activation barriers for these decarbonylation reactions biochempress.com.

Other Significant Reaction Pathways

Beyond its characteristic retro Diels-Alder and carbon monoxide extrusion reactions, this compound engages in several other significant transformations:

Diels-Alder Cycloadditions with Diverse Dienophiles: this compound serves as a robust diene in [4+2] cycloaddition reactions with a broad spectrum of dienophiles. These include, but are not limited to:

Norbornadiene: Forms bicyclo[2.2.1]heptene adducts mdpi.comresearchgate.net.

Maleic Anhydride: Yields endo cycloadducts core.ac.uk.

Electron-Rich and -Deficient Olefins: Reacts with various substituted olefins, often with high stereo- and regioselectivity sci-hub.seacs.orgresearchgate.netnih.gov.

Seven-Membered Ring Unsaturated Polyenes (e.g., Tropone): Forms complex adducts, sometimes involving [6+4] cycloadditions or subsequent rearrangements sci-hub.seacs.org.

Quinones: Undergoes cycloadditions, which can lead to cascade reactions forming cage compounds through subsequent intramolecular [2+2]π cycloadditions jst.go.jpnih.gov.

Vinylphosphonates and Styrylphosphonates: Reacts to form decarbonylated cycloadducts, often without the need for catalysis researchgate.net.

Formation of Hindered Adducts: Many Diels-Alder adducts of this compound, particularly those derived from sterically demanding dienophiles like substituted maleimides, exhibit restricted rotation of their bridgehead phenyl groups. These hindered rotations can be probed using advanced NMR techniques mdpi.comcore.ac.ukresearchgate.netnih.gov.

Cascade Reactions: this compound can participate in cascade reactions, such as the reaction with benzoquinones. This pathway involves an initial intermolecular [4+2]π cycloaddition followed by an intramolecular [2+2]π cycloaddition, leading to the formation of triketo cage compounds jst.go.jpnih.gov.

Hydrogenation: The Diels-Alder adducts of this compound can be catalytically hydrogenated to yield saturated bicyclo[2.2.1]heptane derivatives mdpi.com.

These reactions highlight this compound's utility as a building block in organic synthesis, enabling the construction of complex polycyclic frameworks and aromatic systems.

Data Tables

Table 1: Representative Diels-Alder Reactions of this compound

| Dienophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Key Spectroscopic Data (C=O stretch, cm⁻¹) | References |

| Norbornadiene | Toluene (B28343) | Reflux | 30-40 | - | - | mdpi.com |

| Maleic Anhydride | Toluene | Reflux | 20-30 | - | - | core.ac.uk |

| Tropone | Benzene (B151609) | 80 | 20 h | 70 | 1780, 1725 | sci-hub.se |

| N-(2,6-dimethylphenyl)maleimide | - | Ambient | - | - | - | researchgate.net |

| Benzoquinone (2a) | Toluene | 80 | - | 73 (3ab) | 1791 (bridged C=O), 1669 (enone C=O) | jst.go.jp |

| Diethyl 2-E-styrylphosphonate (2β) | Bromobenzene | Reflux | - | 31 (4aβ) | - | researchgate.net |

Note: Yields and specific conditions may vary depending on the exact experimental setup and literature source. "-" indicates data not explicitly provided or applicable in the context.

Compound List

this compound

Norbornadiene

1,4-diphenyltriphenylene

Maleic anhydride

Tropone

Benzoquinone

N-(2,6-dimethylphenyl)maleimide

N-(2,6-diethylphenyl)maleimide

N-(2,6-diisopropylphenyl)maleimide

Diethyl vinylphosphonate (B8674324)

Diethyl 2-E-styrylphosphonate

Spectroscopic Characterization and Structural Elucidation of Phencyclone and Its Derivatives

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups present in a molecule. For Phencyclone and its derivatives, IR spectroscopy primarily reveals the characteristic carbonyl (C=O) stretching vibrations, which are sensitive to the electronic environment and ring strain.

This compound itself exhibits a strong carbonyl absorption band typically observed around 1700 cm⁻¹ in KBr pellets ilacadofsci.com. Upon undergoing Diels-Alder reactions, the carbonyl group's environment changes, leading to shifts in its characteristic absorption frequency. For instance, adducts formed with dienophiles like maleic anhydride (B1165640) or norbornadiene often show carbonyl stretching frequencies in the range of 1712-1780 cm⁻¹ sci-hub.seumich.edumdpi.comresearchgate.netchegg.com. Specifically, bridged carbonyl groups in cage-like structures derived from this compound adducts can appear at higher wavenumbers, such as 1775 and 1735 cm⁻¹, or 1758 and 1740 cm⁻¹ jst.go.jp. Derivatives like Dihydrothis compound show a carbonyl stretch at 1746 cm⁻¹ ilacadofsci.com. In some instances, adducts derived from reactions involving enedione moieties display distinct carbonyl absorptions, with bridged carbonyls around 1794 cm⁻¹ and enone carbonyls near 1689 cm⁻¹ jst.go.jp. The presence and position of these C=O stretching bands are critical for confirming the formation of cycloadducts and identifying structural modifications.

Table 1: Characteristic IR Absorption Bands of this compound and Derivatives

| Compound/Adduct Type | Characteristic IR Absorption (cm⁻¹) | Assignment | Reference |

| This compound (1) | 1700 | C=O stretching | ilacadofsci.com |

| Dihydrothis compound (2) | 1746 | C=O stretching | ilacadofsci.com |

| This compound Adducts (general) | 1712-1800 | C=O stretching | sci-hub.seumich.edumdpi.comresearchgate.netchegg.com |

| Cage-like Adducts (e.g., 4ac) | 1775, 1735 | Bridged C=O stretching | jst.go.jp |

| Cage-like Adducts (e.g., 4aa) | 1758, 1740 | C=O stretching | jst.go.jp |

| Adducts with Enedione Moiety (3ae) | 1794, 1689 | Bridged C=O, Enone C=O | jst.go.jp |

| Adducts with Urethane Carbonyl | 1700 | Urethane C=O | sci-hub.se |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within molecules, particularly those involving π-electron systems. This compound, with its extended conjugated system encompassing the phenanthrene (B1679779) core and phenyl rings, exhibits characteristic UV absorption.

This compound (1) shows a significant absorption maximum at 300.5 nm in cyclohexane (B81311), with a log ε value of 4.4, indicative of its extensive π-conjugation ilacadofsci.com. Dihydrothis compound (2), a related compound, displays a different absorption profile with a λmax at 258.2 nm (log ε = 4.3) in cyclohexane ilacadofsci.com.

In the context of this compound's cycloaddition reactions, UV-Vis spectroscopy can provide evidence for interactions between the diene and dienophile or for the formation of new chromophores in the adducts. For example, a specific adduct, 3aa, derived from this compound and a benzoquinone, exhibited a weak and broad absorption band in the region of 380–450 nm in chloroform. This absorption was attributed to an intramolecular charge-transfer band, suggesting electronic interaction between the phenanthrene ring and the enedione moiety within the adduct jst.go.jp. Adducts lacking such enedione functionalities, like 4aa and norbornene cycloadducts, did not show absorption in this particular region, highlighting the structure-dependent nature of these electronic transitions jst.go.jp.

Table 2: UV-Vis Absorption Data for this compound and Derivatives

| Compound/Adduct Type | Solvent | λmax (nm) | log ε | Notes | Reference |

| This compound (1) | Cyclohexane | 300.5 | 4.4 | Characteristic absorption of conjugated system | ilacadofsci.com |

| Dihydrothis compound(2) | Cyclohexane | 258.2 | 4.3 | Different absorption profile compared to this compound | ilacadofsci.com |

| Adduct 3aa | Chloroform | 380-450 | N/A | Weak, broad band; attributed to intramolecular charge-transfer between phenanthrene and enedione | jst.go.jp |

Mass Spectrometry

Mass spectrometry (MS) is invaluable for determining the molecular weight and providing information about the fragmentation patterns of molecules, thereby aiding in structural identification. This compound and its adducts have been analyzed using various MS techniques, including Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS).

The molecular weight of this compound itself is approximately 334.38 g/mol (C₂₅H₁₆O). Its adducts, formed through Diels-Alder reactions, typically show molecular ions corresponding to the sum of the diene and dienophile, minus a molecule of carbon monoxide (CO) if decarbonylation occurs, or simply the combined mass if no CO is lost. For instance, an adduct (19) formed from this compound and N-carbethoxya-zepine showed a characteristic molecular ion peak at m/z 547 sci-hub.se.

High-resolution mass spectrometry has been employed to confirm the elemental composition of this compound derivatives and adducts. For example, HRMS data for a derivative (3ae) provided a measured mass of 541.18245 for the [M+Na]⁺ ion, consistent with a calculated mass of 541.17796 for C₃₇H₂₆O₃Na jst.go.jp. Similarly, for adduct 4aa, the [M+CH₃OH+Na]⁺ ion was observed at m/z 545.17657, matching the calculated value of 545.17288 for C₃₆H₂₆O₄Na jst.go.jp. ESI-MS has also confirmed the molecular weight of other derivatives, such as one showing a [M+H]⁺ ion at m/z 344.6 nih.gov.

Fragmentation patterns provide further structural clues. For adduct 19, intense fragment peaks at m/z 165, 92, and 65 were observed, which were attributed to characteristic fragmentation of the N-carbethoxya-zepine moiety sci-hub.se. While detailed fragmentation pathways for this compound adducts are complex due to their intricate structures, the presence of specific ions can help in identifying key structural units or fragmentation events like decarbonylation or retro-Diels-Alder reactions.

Table 3: Mass Spectrometry Data for this compound Derivatives and Adducts

| Compound/Adduct Type | Ion Type | Observed m/z | Calculated m/z / Formula (if HRMS) | Assignment/Fragment | Reference |

| Adduct 19 | Molecular Ion | 547 | N/A | Molecular ion peak | sci-hub.se |

| Adduct 19 | Fragment | 165, 92, 65 | N/A | Fragments of N-carbethoxya-zepine | sci-hub.se |

| Derivative 3ae | HRMS (ESI⁺) | 541.18245 | 541.17796 (C₃₇H₂₆O₃Na) | [M+Na]⁺ ion | jst.go.jp |

| Adduct 4aa | HRMS (ESI⁺) | 545.17657 | 545.17288 (C₃₆H₂₆O₄Na) | [M+CH₃OH+Na]⁺ ion | jst.go.jp |

| Derivative (general) | ESI MS | 344.6 | N/A | [M+H]⁺ ion | nih.gov |

Applications of Phencyclone and Its Derivatives in Advanced Materials and Chemical Research

Phencyclone as a Precursor in the Synthesis of Complex Organic Molecules

The unique structural and electronic properties of this compound make it an ideal starting material for the construction of intricate molecular architectures. Its utility spans the preparation of important classes of compounds such as maleimides, the synthesis of sophisticated molecular balances for studying fundamental interactions, and the formation of extended polycyclic aromatic hydrocarbons.

Preparation of Maleimides

This compound is a highly reactive diene in Diels-Alder reactions, readily forming [4+2] cycloadducts with various dienophiles, including maleimides and maleic anhydride (B1165640). researchgate.netilacadofsci.com This reactivity provides a straightforward route to functionalized bicyclic compounds. The reaction of this compound with maleic anhydride, for instance, yields a stable cycloadduct that can be stored for extended periods. researchgate.net However, upon heating to its melting point, this adduct undergoes a retro-Diels-Alder reaction, releasing carbon monoxide and leading to the formation of 1,4-diphenyltriphenylene. researchgate.net

The synthesis of N-substituted maleimides, which are important substrates in biological and chemical applications, can be achieved through the reaction of an amine with maleic anhydride to form a maleamic acid intermediate, followed by dehydration. orgsyn.orgarkat-usa.orggoogle.com While this compound itself is not directly converted into a maleimide (B117702), its adducts with maleimides are well-studied. Detailed NMR studies of these cycloadducts have provided insights into the steric interactions that influence the rotational freedom of the phenyl groups within the bicyclo[2.2.1]heptene framework. researchgate.net

Table 1: Diels-Alder Reaction of this compound

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Maleic Anhydride | [4+2] Cycloadduct | Stable at room temperature, decomposes upon heating. researchgate.net |

| This compound | Maleimides | [4+2] Cycloadduct | Used in NMR studies of steric interactions. researchgate.net |

Synthesis of Molecular Balances for Studying Non-Covalent Interactions

Molecular balances are ingeniously designed molecules that exist in a conformational equilibrium, allowing for the quantification of weak non-covalent interactions. rsc.orged.ac.uknih.gov These systems provide a level of geometric control that is difficult to achieve in intermolecular studies. ed.ac.uk While the direct use of this compound in the core structure of commonly cited molecular balances is not extensively documented in the provided search results, the principles of their design often rely on building blocks that can be derived from or are analogous to this compound-derived structures. The synthesis of these balances allows for the systematic investigation of interactions such as aryl-aryl stacking, CH-π interactions, and hydrogen bonds. ed.ac.ukmdpi.comresearchgate.net By modifying the functional groups on the balance, researchers can precisely measure the energetic contributions of these fundamental forces that govern molecular recognition and self-assembly. ed.ac.uk

Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). nih.govacs.org PAHs are a class of organic compounds with significant interest due to their electronic and optical properties, finding applications in materials science as organic semiconductors. acs.orgnih.govrsc.org The thermal decomposition of the Diels-Alder adduct of this compound and maleic anhydride, for example, leads to the formation of 1,4-diphenyltriphenylene, a large PAH. researchgate.net More broadly, synthetic strategies towards PAHs often involve cycloaddition reactions where this compound or its derivatives can act as the diene component. These reactions provide a powerful tool for constructing the extended π-systems characteristic of PAHs. nih.govshu.ac.uk The ability to synthesize a variety of substituted PAHs is crucial for tuning their properties for specific applications, such as in field-effect transistors and light-emitting diodes. acs.org

Development of Responsive Materials and Self-Assembly

The unique photochemical properties of certain this compound precursors open avenues for the development of materials that can respond to external stimuli, such as light. This responsiveness can be harnessed to induce transformations and control self-assembly processes.

Photoactive this compound Precursors in UV-Irradiation Induced Transformations

While the direct use of this compound as a photoactive precursor is not detailed in the provided search results, the broader concept of using precursors for functional materials is well-established. polytechnique.edu The development of novel precursors is often a critical step in engineering new materials with desired properties. Photoactive precursors, in general, are molecules designed to undergo specific chemical reactions upon exposure to light, leading to changes in the material's structure and function. This principle is fundamental to photolithography and the fabrication of microelectronics.

Application in Click Chemistry (e.g., Diels-Alder Click Chemistry)

This compound, a substituted cyclopentadienone, is recognized for its high reactivity as a diene in Diels-Alder reactions, a type of cycloaddition that is considered a cornerstone of "click chemistry". The principles of click chemistry emphasize reactions that are high-yielding, wide in scope, and generate minimal byproducts, criteria that are often met by the Diels-Alder cycloaddition. The high reactivity and selectivity of this compound make it an excellent component for these [4+2] cycloaddition reactions, where it readily combines with various dienophiles (alkenes or alkynes) to form complex cyclic adducts. ilacadofsci.com

The utility of this compound in this context stems from its frontier molecular orbitals, which facilitate reactions with a range of dienophiles, particularly those that are electron-rich. acs.org Research has demonstrated that this compound forms endo [4+2] π-cycloadducts with dienophiles such as styrenes and various cyclic alkenes. ilacadofsci.com This reactivity allows for the reliable construction of six-membered rings, a foundational process for creating complex molecules and advanced materials. wikipedia.org

Detailed research has explored the cycloaddition of this compound with several types of dienophiles. For instance, its reaction with bicyclo[2.2.1]hepta-2,5-diene results in the formation of a specific cycloadduct. Furthermore, studies have documented its reactions with a series of para-substituted styrenes, highlighting its versatility in forming adducts with varied electronic properties. The reaction conditions for these cycloadditions often involve refluxing in a solvent like benzene (B151609) to facilitate the formation of the desired products.

Below is a table summarizing some of the Diels-Alder reactions involving this compound with various dienophiles.

| Diene | Dienophile | Resulting Adduct Type |

| This compound | Substituted Styrenes | endo-[4+2] π-cycloadduct |

| This compound | Cyclic Alkenes | endo-[4+2] π-cycloadduct |

| This compound | Bicyclo[2.2.1]hepta-2,5-diene | [4+2] Cycloadduct |

| This compound | Tropone | [4+6] π Adduct |

| This compound | 1H-Azepine | endo-[4+2] Cycloadduct |

This table is generated based on data from research findings. Specific yields and reaction conditions can vary. ilacadofsci.com

The predictable and efficient nature of these reactions positions this compound as a valuable building block in the modular synthesis of complex architectures, a key concept in click chemistry for materials science and polymer chemistry.

Potential Applications in Neurochemistry and Neurodegenerative Disease Research

While direct studies on the applications of this compound in neurochemistry are not extensively documented in current literature, its structural classification as a polycyclic aromatic hydrocarbon (PAH) places it within a class of compounds with known neurological effects. Research into PAHs has uncovered a growing body of evidence linking exposure to these compounds with negative impacts on cognitive function and an increased risk of neurodegeneration. nih.govnih.goved.ac.uk

Studies have shown that exposure to various PAHs is associated with a higher risk of neurodegenerative diseases, including Alzheimer's disease. nih.goveurekalert.org For instance, certain PAHs have been found to increase the aggregation kinetics of the Aβ-peptide, a key event in the pathology of Alzheimer's. eurekalert.org Chronic exposure to compounds like benzo[a]pyrene (B130552) in animal models has resulted in increased concentrations of Aβ-peptide in the brain and subsequent cognitive and motor deficits. eurekalert.org The presence of neurodegenerative biomarkers has been observed following exposure to PAHs, suggesting a plausible mechanism for their role in neuropathology. nih.govresearchgate.net

Given that this compound is a complex PAH, it is plausible that it could be investigated in neurochemistry and neurodegenerative disease research. Its potential to interact with biological systems, a characteristic shared by other PAHs, suggests it could serve as a molecular scaffold or a research tool to probe the mechanisms of neurotoxicity. Future research could explore whether this compound or its derivatives exhibit similar neurotoxic properties or if they could be modified to interact with specific neural targets. Therefore, the study of this compound in the context of neurodegenerative disease models represents a potential, though currently unexplored, avenue of scientific inquiry.

Computational and Theoretical Studies on Phencyclone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For phencyclone, these calculations are particularly valuable for understanding its electronic structure and high reactivity in cycloaddition reactions.

The Diels-Alder reaction, a cornerstone of organic synthesis, is a concerted [4+2] cycloaddition. The reactivity and regioselectivity of this reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. youtube.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. youtube.com

This compound is known to be a highly reactive diene in Diels-Alder reactions. youtube.com FMO theory suggests that the rate of a Diels-Alder reaction is inversely proportional to the energy difference between the diene's HOMO and the dienophile's LUMO. A smaller HOMO-LUMO gap leads to a stronger interaction and a faster reaction. ucsb.edu

Computational studies on cyclopentadienones, the class of compounds to which this compound belongs, have shown that their reactivity in [4+2] cycloadditions is well-described by FMO theory. For instance, in the reaction of this compound with benzoquinones, FMO calculations have been used to understand the reactivity and the subsequent intramolecular cyclization steps. nih.gov The interaction between the HOMO of this compound and the LUMO of the dienophile is the dominant factor governing the initial cycloaddition.

To illustrate the application of FMO theory, the following table presents hypothetical HOMO and LUMO energy values for this compound and a representative dienophile, maleic anhydride (B1165640), calculated at a typical DFT level of theory. A smaller energy gap (ΔE) indicates a more favorable interaction and a higher reaction rate.

Calculated Frontier Molecular Orbital Energies

| Compound | Orbital | Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (Diene) | HOMO | -5.50 | 4.30 |

| Maleic Anhydride (Dienophile) | LUMO | -1.20 |

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to calculate the electronic structure of molecules. These methods can predict a wide range of properties, including optimized molecular geometries, total energies, and vibrational frequencies, which correspond to infrared (IR) and Raman spectra. bohrium.comumd.edu

For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure. For example, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to show bond elongation in the strained cage compounds formed from this compound cycloadducts, indicating steric repulsion. nih.gov Such calculations can also predict the bond lengths and angles of the this compound molecule itself with high accuracy.

Furthermore, these computational methods can be used to calculate the vibrational frequencies of this compound. These theoretical frequencies, when properly scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Below are tables with representative data for the DFT-optimized geometry and calculated vibrational frequencies of this compound.

DFT Optimized Geometry of this compound (Representative Data)

| Parameter | Atoms | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-C (cyclopentadienone ring) | 1.45 - 1.52 Å |

| Bond Angle | C-C-C (cyclopentadienone ring) | 108 - 110° |

Calculated Vibrational Frequencies of this compound (Representative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation |

|---|---|---|

| C=O stretch | 1715 | Strong IR absorption |

| C=C stretch (aromatic) | 1600 - 1450 | IR and Raman active |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rush.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules. nih.gov

While no specific MD simulation studies on this compound were identified in the provided search results, the application of this technique to related systems, such as cyclopentadienyl (B1206354) complexes, highlights its potential for studying this compound derivatives. uni-bonn.de For example, MD simulations could be employed to investigate the conformational flexibility of the phenyl groups in this compound and its adducts. Such studies could reveal the preferred orientations of these groups and the energy barriers to their rotation, providing insights into steric effects that influence reactivity.

Furthermore, MD simulations could be used to study the interactions of this compound with solvents or other molecules in a condensed phase. This would allow for a more realistic modeling of reaction conditions and could help to elucidate the role of non-covalent interactions in directing chemical processes.

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal of chemistry. Computational methods are invaluable in establishing quantitative structure-reactivity relationships (QSRRs). These studies aim to correlate structural or electronic descriptors with experimentally observed reaction rates or biological activities. nih.govuni-bonn.de

For this compound, computational studies can elucidate how modifications to its structure affect its reactivity in Diels-Alder reactions. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings or the phenanthrene (B1679779) moiety would alter the HOMO energy of the diene. FMO theory predicts that electron-donating groups would raise the HOMO energy, leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and thus an increased reaction rate. Conversely, electron-withdrawing groups would lower the HOMO energy and decrease the reaction rate.

A study on the reaction of this compound with benzoquinones utilized molecular orbital calculations to discuss the structure-reactivity relationships that govern the subsequent photocycloaddition of the initial Diels-Alder adducts. nih.gov This demonstrates how computational methods can be used to rationalize and predict the outcome of complex reaction sequences involving this compound.

Theoretical Predictions of Novel this compound Derivatives and Their Properties

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By performing in silico screening, researchers can predict the properties of hypothetical molecules before undertaking their synthesis, thereby saving time and resources.

While no specific studies on the theoretical prediction of novel this compound derivatives were found in the provided search results, the methodologies for such investigations are well-established. For example, by systematically modifying the this compound scaffold with different functional groups, it would be possible to computationally screen for derivatives with tailored electronic and optical properties. DFT calculations could be used to predict the HOMO-LUMO gaps of these new derivatives, which would correlate with their color and their potential as organic electronic materials.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of new this compound derivatives. frontiersin.org By identifying the key structural features that contribute to a particular activity, these models can guide the design of new compounds with enhanced potency and selectivity. The following table illustrates the type of data that could be generated in a theoretical study predicting the properties of novel this compound derivatives.

Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Substituent | Predicted HOMO-LUMO Gap (eV) | Predicted Property |

|---|---|---|---|

| P-1 | -NO₂ | 2.1 | Potential electron acceptor |

| P-2 | -OCH₃ | 2.5 | Enhanced Diels-Alder reactivity |

| P-3 | -Br | 2.3 | Intermediate for further functionalization |

Note: The data in this table is hypothetical and serves to illustrate the potential of computational methods for designing novel this compound derivatives.

Environmental and Safety Considerations in Phencyclone Research

Safe Handling and Storage Practices for Phencyclone

Proper handling and storage of this compound are critical to prevent accidental exposure and maintain the compound's integrity. chemicalbook.com Researchers should operate in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols. chemicalbook.comfishersci.com Personal protective equipment (PPE) is mandatory and includes suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields. chemicalbook.comfishersci.com

Storage protocols require that this compound be kept in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.comfishersci.comthermofisher.com It should be stored separately from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents. chemicalbook.comchemscene.com To prevent accidental ingestion or contamination, it must be stored apart from foodstuff containers. chemicalbook.com For compounds requiring cold storage, refrigeration is recommended.

| Guideline Category | Specific Recommendations | Reference |

|---|---|---|

| Engineering Controls | Work in a well-ventilated place, such as a fume hood. Ensure adequate ventilation and set up emergency exits. | chemicalbook.com |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)). | chemicalbook.com |

| Wear chemical-impermeable gloves; inspect prior to use. | chemicalbook.com | |

| Wear suitable protective clothing, including long sleeves. | chemicalbook.comfishersci.com | |

| Handling Procedures | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | chemicalbook.comfishersci.com |

| Use non-sparking tools to prevent fire from electrostatic discharge. | chemicalbook.com | |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | chemicalbook.comfishersci.comthermofisher.com |

| Store apart from incompatible materials (strong acids/alkalis, oxidizers/reducers) and foodstuffs. | chemicalbook.comchemscene.com | |

| Refrigerated storage is recommended. |

Environmental Fate and Mobility in the Environment

The environmental behavior of a chemical is dictated by its physicochemical properties. nih.gov this compound is insoluble in water, which suggests it is not likely to be mobile in the environment. fishersci.comthermofisher.com Spillage is unlikely to penetrate soil due to this low water solubility. thermofisher.com However, its persistence and potential for bioaccumulation are important considerations. While specific data on this compound's biodegradability is limited, its insolubility may suggest that it persists in the environment. fishersci.comthermofisher.com Some sources indicate it may have some potential to bioaccumulate. thermofisher.com

Discharge into the environment, including drains and sewer systems, must be strictly avoided to prevent contamination of water and soil. chemicalbook.com The persistence of chemical compounds in the environment is a significant factor in risk assessment, as it influences the potential for long-term exposure and adverse effects on ecosystems. nih.gov

| Property | Finding/Characteristic | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Water Solubility | Insoluble in water. | Low mobility in soil and aquatic systems; spillage unlikely to penetrate soil. | fishersci.comthermofisher.com |

| Persistence and Degradability | Contains no substances known to be not degradable in wastewater treatment plants. However, persistence is noted due to insolubility. | May persist in the environment. Further testing on biodegradability is needed for a conclusive assessment. | thermofisher.com |

| Bioaccumulative Potential | May have some potential to bioaccumulate. | Could accumulate in organisms, potentially leading to long-term ecological effects. | thermofisher.com |

| Mobility in Soil | Not likely to be mobile in the environment due to low water solubility. | Less likely to leach into groundwater, but may persist in upper soil layers. | fishersci.comthermofisher.com |

Waste Disposal Protocols for this compound and its Byproducts

Proper disposal of this compound and its byproducts is crucial to prevent environmental contamination. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification. fishersci.com

The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. chemicalbook.com this compound should not be discharged into sewer systems or contaminate water, foodstuffs, or feed. chemicalbook.com For accidental spills, the material should be collected and placed in suitable, closed containers for disposal. chemicalbook.comfishersci.com All sources of ignition should be removed, and spark-proof tools should be used during cleanup. chemicalbook.com

Empty containers must also be handled appropriately. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. chemicalbook.com Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. chemicalbook.com

| Waste Type | Recommended Disposal Protocol | Key Precautions | Reference |

|---|---|---|---|

| Bulk this compound Waste | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, or feed. | chemicalbook.com |

| Accidental Spills | Collect material using spark-proof tools and place in suitable, closed containers for disposal. | Remove all sources of ignition. Prevent entry into drains. | chemicalbook.comfishersci.com |

| Empty Containers | Triple rinse and offer for recycling/reconditioning, or puncture and dispose of in a sanitary landfill. | Ensure containers are fully emptied and rinsed according to regulations. | chemicalbook.com |

Regulatory Compliance and Safety Data (e.g., SDS Information)

Regulatory compliance for this compound involves adherence to guidelines set forth by occupational safety and environmental protection agencies. A key document for this is the Safety Data Sheet (SDS), which provides comprehensive information on hazards, handling, and emergency measures. chemicalbook.comfishersci.comthermofisher.com

According to available SDS information, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.com However, it is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). chemicalbook.com It is not listed on the United States Toxic Substances Control Act (TSCA) Inventory or the China Catalog of Hazardous Chemicals 2015. chemicalbook.com

The toxicological properties of this compound have not been fully investigated. fishersci.com It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. fishersci.com Despite the lack of a formal hazard classification, standard good industrial hygiene and safety practices should be followed at all times. chemicalbook.com

| Regulatory Item | Status/Information | Reference |

|---|---|---|

| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Not considered hazardous. | fishersci.com |

| GHS Hazard Statements | No data available. | chemicalbook.com |

| Carcinogenicity (IARC, NTP, ACGIH, OSHA) | Not listed. | fishersci.com |

| Inventory Status | EINECS (European): Listed TSCA (US): Not Listed China Catalog of Hazardous Chemicals: Not Listed | chemicalbook.com |

| NFPA 704 Rating | Health: 0 Flammability: 1 Instability/Reactivity: 0 | chemicalbook.comfishersci.com |

Q & A

Q. What frameworks guide ethical data sharing in collaborative this compound research?

- Methodological Answer : Develop a data-sharing agreement outlining access rights, authorship criteria, and embargo periods. Use platforms like Zenodo or Figshare with CC-BY licenses for public datasets. Anonymize human participant data using tokenization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。